molecular formula C9H6F2N2S B14027644 5-(2,3-Difluorophenyl)thiazol-2-amine

5-(2,3-Difluorophenyl)thiazol-2-amine

Cat. No.: B14027644
M. Wt: 212.22 g/mol
InChI Key: QJFACVXMDPTRJE-UHFFFAOYSA-N
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Description

5-(2,3-Difluorophenyl)thiazol-2-amine is a heterocyclic compound that contains a thiazole ring substituted with a 2,3-difluorophenyl group. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Preparation Methods

The synthesis of 5-(2,3-Difluorophenyl)thiazol-2-amine typically involves the reaction of 2,3-difluoroaniline with a thioamide under specific conditions. One common method includes the use of a base such as sodium hydroxide in an organic solvent like ethanol. The reaction is carried out at elevated temperatures to facilitate the formation of the thiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

5-(2,3-Difluorophenyl)thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the phenyl group.

Scientific Research Applications

5-(2,3-Difluorophenyl)thiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2,3-Difluorophenyl)thiazol-2-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

5-(2,3-Difluorophenyl)thiazol-2-amine can be compared with other thiazole derivatives such as:

    5-(3,5-Difluorophenyl)thiazol-2-amine: Similar structure but different substitution pattern on the phenyl ring.

    2-Aminothiazole: Lacks the difluorophenyl group but shares the thiazole core.

    Thiazole: The parent compound without any substituents.

These comparisons highlight the unique properties of this compound, such as its specific substitution pattern, which can influence its biological activity and chemical reactivity.

Properties

Molecular Formula

C9H6F2N2S

Molecular Weight

212.22 g/mol

IUPAC Name

5-(2,3-difluorophenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C9H6F2N2S/c10-6-3-1-2-5(8(6)11)7-4-13-9(12)14-7/h1-4H,(H2,12,13)

InChI Key

QJFACVXMDPTRJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C2=CN=C(S2)N

Origin of Product

United States

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